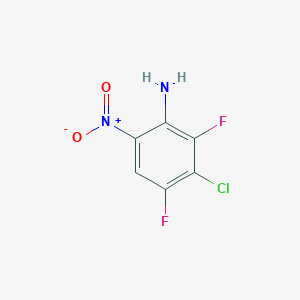

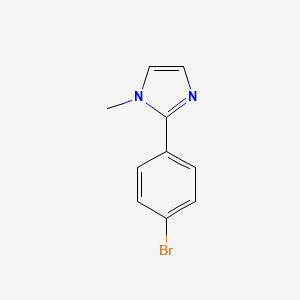

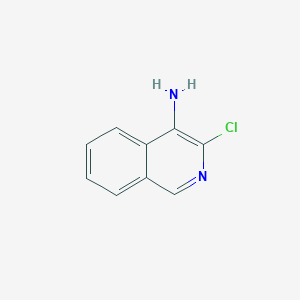

2-(4-Fluorobenzoyl)-3-methylpyridine

Vue d'ensemble

Description

“2-(4-Fluorobenzoyl)-3-methylpyridine” is a chemical compound. However, there seems to be limited information available specifically for this compound. A similar compound, “2-(4-Fluorobenzoyl)benzoic acid”, has been identified1. It’s important to note that while these compounds are similar, they are not identical and may have different properties and uses1.

Synthesis Analysis

The synthesis of “2-(4-Fluorobenzoyl)-3-methylpyridine” is not explicitly mentioned in the available resources. However, a related compound, “2-(4-Fluorobenzoyl)benzoic acid”, has been used to prepare starting material for the synthesis of other compounds2. The synthesis of such compounds often involves complex chemical reactions and should be carried out in a controlled laboratory setting3.Molecular Structure Analysis

The molecular structure of a compound provides important information about its properties and reactivity. Unfortunately, specific information about the molecular structure of “2-(4-Fluorobenzoyl)-3-methylpyridine” is not readily available. However, the structure of a similar compound, “2-(4-Fluorobenzoyl)benzoic acid”, is available1.Chemical Reactions Analysis

Specific information about the chemical reactions involving “2-(4-Fluorobenzoyl)-3-methylpyridine” is not available. However, “2-(4-Fluorobenzoyl)benzoic acid” has been mentioned in the context of nitration reactions2.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can provide important information about its stability, reactivity, and potential uses. Unfortunately, specific information about the physical and chemical properties of “2-(4-Fluorobenzoyl)-3-methylpyridine” is not available.Applications De Recherche Scientifique

-

2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide

- Application Summary : This compound was synthesized as a derivative of salicylhydrazide, which is known to possess inhibitory activity of HIV-integrase .

- Methods of Application : The synthesis involved two steps using methyl salicylate as the starting material. The reaction took place via microwave-aided hydrazinolysis, followed by acylation using 4-fluorobenzoyl chloride at low temperature .

- Results or Outcomes : The target compound was successfully synthesized and characterized using a combination of IR, NMR, and MS methods .

-

N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives

- Application Summary : These compounds were synthesized and tested for antimicrobial action against bacterial and fungal strains, antioxidant activity, and toxicity .

- Methods of Application : The compounds were synthesized and characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques .

- Results or Outcomes : The results revealed a promising potential of these compounds for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .

-

- Application Summary : The acidity of 2-fluorobenzoic acid was compared with that of 4-fluorobenzoic acid. Despite the intramolecular hydrogen bonding in 2-fluorobenzoic acid, it was found to be more acidic .

- Methods of Application : The acidity was determined by comparing the pKa values of the two compounds .

- Results or Outcomes : The results showed that the “distance-dependent” inductive effect of the fluorine atom overpowered the hydrogen bonding, making 2-fluorobenzoic acid more acidic .

-

1,5-Bis (4-Fluorobenzoyl)-2,6-Diglycidyl Ether Naphthalene (DGENF)

- Application Summary : DGENF is a new type of epoxy monomer synthesized for potential use in polymer applications .

- Methods of Application : The synthesis involved a three-step procedure including Friedel–Crafts acylation, demethylation, and a nucleophilic reaction .

- Results or Outcomes : The chemical structures of the synthesized compounds were confirmed using 1 HNMR, 19 FNMR and FT-IR .

-

- Application Summary : The acidity of 2-fluorobenzoic acid was compared with that of 4-fluorobenzoic acid. Despite the intramolecular hydrogen bonding in 2-fluorobenzoic acid, it was found to be more acidic .

- Methods of Application : The acidity was determined by comparing the pKa values of the two compounds .

- Results or Outcomes : The results showed that the “distance-dependent” inductive effect of the fluorine atom overpowered the hydrogen bonding, making 2-fluorobenzoic acid more acidic .

-

Triblock Ionomers Based on Linear and Hyperbranched Poly(ether ketone)s

- Application Summary : Triblock ionomers were synthesized by “end-capping” bis(4-fluorobenzoyl)-terminated PEEK with a non-sulfonatable, hyperbranched poly(ether ketone), formed in situ, followed by sulfonation of the central PEEK block .

- Methods of Application : The synthesis involved a three-step procedure including Friedel–Crafts acylation, demethylation, and a nucleophilic reaction .

- Results or Outcomes : The chemical structures were confirmed by 1 HNMR, 19 FNMR and FT-IR .

Safety And Hazards

Safety data sheets provide important information about the potential hazards of a chemical compound, as well as precautions for safe handling and use. Unfortunately, specific safety and hazard information for “2-(4-Fluorobenzoyl)-3-methylpyridine” is not available. However, safety data for a similar compound, “2-(4-Fluorobenzoyl)benzoic acid”, suggests that it should be handled with care to avoid contact with skin and eyes, and to prevent inhalation or ingestion4.

Orientations Futures

The future directions for research and development involving “2-(4-Fluorobenzoyl)-3-methylpyridine” are not explicitly mentioned in the available resources. However, the related compound “2-(4-Fluorobenzoyl)benzoic acid” has been used in the synthesis of other compounds, suggesting potential applications in chemical synthesis2.

Please note that while I strive to provide accurate and up-to-date information, the information provided should be verified with a reliable source before use in a laboratory or industrial setting. Always follow appropriate safety protocols when handling chemical substances.

Propriétés

IUPAC Name |

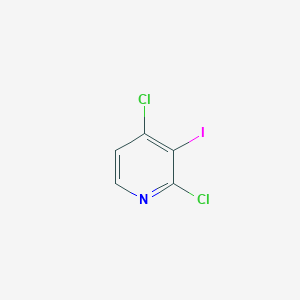

(4-fluorophenyl)-(3-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO/c1-9-3-2-8-15-12(9)13(16)10-4-6-11(14)7-5-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APUVRZPRUXFUAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorobenzoyl)-3-methylpyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate](/img/structure/B1313219.png)

![3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile](/img/structure/B1313223.png)